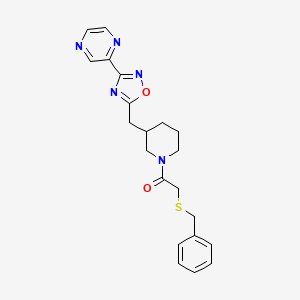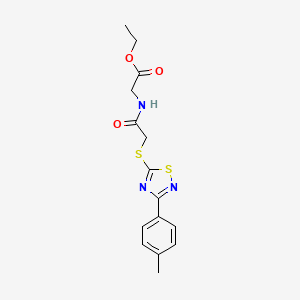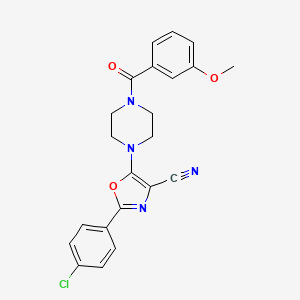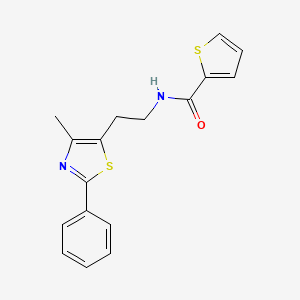
4-(Aminosulfonyl)-pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Aminosulfonyl)-pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C7H7NO4S . It is also known by other names such as Benzoic acid, 4-(aminosulfonyl)-; Benzoic acid, p-sulfamoyl-; p-Carboxybenzenesulfonamide; p-Sulfamoylbenzoic acid; p-Sulfamylbenzoic acid; p-Sulfonamidobenzoic acid; Benzoic acid p-sulfamide; Carzenid; Dirnate; 4-Carboxybenzenesulfonamide; 4-Sulfamoylbenzoic acid; 4-Sulfamidobenzoic acid; NSC 22976; p-Aminosulfonylbenzoic acid .
Molecular Structure Analysis
The molecular structure of “4-(Aminosulfonyl)-pyridine-2-carboxylic acid” can be represented by the InChI string: InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
One intriguing application of 4-(aminosulfonyl)-pyridine-2-carboxylic acid derivatives involves their role in supramolecular chemistry, particularly in the formation of supramolecular adducts. Research by Fang et al. (2020) focused on the cocrystallization of 4-dimethylaminopyridine with a series of carboxylic acids, including 4-(aminosulfonyl)benzoic acid, leading to seven different anhydrous and hydrous multicomponent adducts. These adducts were characterized by X-ray diffraction (XRD), infrared (IR) spectroscopy, and elemental analysis, revealing that the crystal packing is predominantly influenced by strong N–H⋯O and N–H⋯N hydrogen bonding from the pyridine derivative and acidic groups, alongside other nonbonding interactions contributing to the stabilization and expansion of the crystal structures. This study emphasizes the versatility of 4-(aminosulfonyl)-pyridine-2-carboxylic acid derivatives in forming structurally diverse supramolecular architectures, which is crucial for the development of new materials with potential applications in various fields, including catalysis, drug delivery, and molecular sensing (Fang et al., 2020).
Synthesis of Pyrimidine Derivatives
In the realm of organic synthesis, the derivatives of 4-(aminosulfonyl)-pyridine-2-carboxylic acid serve as precursors in the synthesis of pyrimidine compounds. Matloobi and Kappe (2007) developed a microwave-assisted solution-phase method for the synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, utilizing a five-step protocol that begins with a Biginelli multicomponent reaction. This method demonstrates the utility of 2-methylsulfonyl-pyrimidines, derived from the initial reaction products, as excellent precursors for generating a variety of 2-substituted pyrimidines. The efficiency and rapidity of this microwave-assisted method highlight the importance of 4-(aminosulfonyl)-pyridine-2-carboxylic acid derivatives in facilitating the synthesis of pyrimidine derivatives, which are valuable in pharmaceutical research and development (Matloobi & Kappe, 2007).
Antimicrobial Activities
Research into the biological activities of 4-(aminosulfonyl)-pyridine-2-carboxylic acid derivatives has revealed their potential antimicrobial properties. Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. This study underscores the potential of these compounds in the development of new antimicrobial agents, which is increasingly important in the face of rising antibiotic resistance. The ability of these derivatives to interact with DNA, as analyzed through molecular docking simulations, further highlights their potential as therapeutic agents (Tamer et al., 2018).
Safety and Hazards
While specific safety and hazard information for “4-(Aminosulfonyl)-pyridine-2-carboxylic acid” is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes such as carbonic anhydrases . These enzymes play a crucial role in maintaining pH and fluid balance in the body.
Biochemical Pathways
Compounds that target carbonic anhydrases, for example, are known to influence various biochemical pathways, including those involved in ph regulation and fluid balance .
Result of Action
If the compound does indeed target carbonic anhydrases, it could potentially influence ph regulation and fluid balance at the cellular level .
Eigenschaften
IUPAC Name |
4-sulfamoylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)(H2,7,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHCPTQYPZLSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1308677-22-6 |
Source


|
| Record name | 4-sulfamoylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2612907.png)
![4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2612908.png)
![2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2612914.png)
![6-Cyclohexyl-1-oxaspiro[2.5]octane](/img/structure/B2612916.png)
![2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2612917.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2612918.png)



![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2612924.png)

![1-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2612926.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2612928.png)